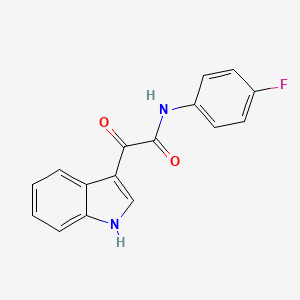

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c17-10-5-7-11(8-6-10)19-16(21)15(20)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKCEKHXQPOEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core, which is a bicyclic structure that contributes to its pharmacological properties. The presence of a fluorine atom in the para position of the phenyl ring enhances its biological activity by potentially influencing the compound's interaction with various molecular targets.

Antitumor Properties

This compound has been primarily studied for its antitumor activity . Research indicates that it exhibits significant efficacy against various cancer cell lines, particularly those associated with solid tumors such as colorectal and lung cancers. The mechanism of action is believed to involve:

- Inhibition of Tumor Growth : The compound inhibits specific enzymes or pathways critical for tumor proliferation.

- Induction of Apoptosis : Studies have shown that it can induce apoptosis in cancer cells through caspase-dependent pathways, specifically activating caspase-3 and caspase-8 while minimally affecting caspase-9 activity .

Summary of Biological Activities

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines. For instance, its IC50 values in colorectal cancer cell lines have been reported as low as 10 µM, indicating potent activity .

The proposed mechanism involves:

- Caspase Activation : The compound activates caspases that play crucial roles in the apoptotic pathway.

- Targeting Specific Pathways : It may inhibit signaling pathways that promote cell survival and proliferation, leading to enhanced apoptosis in tumor cells.

Comparison with Similar Compounds

This compound is structurally similar to other indole derivatives but differs due to the presence of the fluorine atom. This substitution can significantly affect its biological profile.

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Bromine substitution | Anticancer properties |

| N-(4-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Chlorine substitution | Antitumor activity |

| N-(4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Methyl substitution | Anti-inflammatory effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The biological activity of indol-3-yl-oxoacetamides is highly dependent on substituents at both the indole and acetamide positions. Below is a comparative analysis of key analogues:

Adamantane-Substituted Derivatives

Compounds such as N-(4-fluorophenyl)-2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (5b) () incorporate an adamantane group on the indole ring. Adamantane is known to enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins. For example:

- Compound 5r (adamantane-substituted) demonstrated potent anti-proliferative activity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM), significantly outperforming non-adamantane analogues .

- Mechanistic studies revealed that adamantane derivatives induce caspase-8-dependent apoptosis, unlike simpler fluorophenyl variants .

Aryl-Substituted Analogues

- N-(4-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (): Replacing the 4-fluorophenyl with a 4-methoxyphenyl group reduces electronegativity but increases steric bulk.

- N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (): Substitution with a dimethylphenyl group enhances hydrophobic interactions but may reduce solubility. Such compounds are often prioritized for in vivo studies due to improved pharmacokinetic profiles .

Heterocyclic and Multifunctional Derivatives

- D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide) (): Incorporation of a pyridinyl group and chlorobenzyl substituent confers microtubule-destabilizing activity, a mechanism distinct from fluorophenyl derivatives. D-24851 showed curative antitumoral effects in vivo without neurotoxicity, highlighting the impact of heterocyclic substituents .

- 8,9-Dihydrocoscinamide B (): This natural product analogue features dual indole moieties and exhibited antimicrobial activity against S.

Key Findings:

Substituent Impact on Activity :

- Adamantane and pyridinyl groups enhance anticancer potency through distinct mechanisms (caspase activation vs. microtubule disruption).

- Fluorophenyl and methoxyphenyl derivatives exhibit moderate receptor-binding affinity but lack the broad-spectrum activity of adamantane or heterocyclic analogues .

Mechanistic Divergence :

- Adamantane derivatives (e.g., 5r) activate caspase-8 and caspase-3, inducing apoptosis in HepG2 cells .

- Fluorophenyl analogues are more associated with receptor-binding (e.g., PBR, MDM2) rather than direct cytotoxicity .

Selectivity :

- Compound 5r showed selectivity for HepG2 over HeLa and MCF-7 cells, whereas D-24851 was effective against multidrug-resistant tumors .

Preparation Methods

Oxalyl Chloride-Mediated Synthesis

The most widely reported method involves a two-step sequence starting with indole (1) . Indole undergoes reaction with oxalyl chloride (2) in anhydrous dichloromethane (DCM) at 0–5°C under inert conditions to form indole-3-glyoxylic acid chloride (3) . This intermediate is highly reactive and is directly treated with 4-fluorobenzylamine (4) in the presence of triethylamine (Et₃N) to yield the target compound (5) .

Reaction Scheme:

- Indole Activation:

$$

\text{Indole} + (\text{COCl})_2 \xrightarrow{\text{DCM, 0–5°C}} \text{Indole-3-glyoxylic acid chloride} + \text{HCl} \uparrow

$$ - Amidation:

$$

\text{Indole-3-glyoxylic acid chloride} + \text{4-Fluorobenzylamine} \xrightarrow{\text{Et₃N, RT}} \text{N-[(4-Fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide}

$$

Key parameters:

- Solvent: Dichloromethane or tetrahydrofuran (THF) for optimal solubility.

- Base: Triethylamine neutralizes HCl, driving the reaction to completion.

- Yield: Reported yields range from 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

Example from Patent WO2002008225A1:

A similar protocol was employed to synthesize N-(thiazol-2-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-2-oxoacetamide. The oxalyl chloride intermediate was reacted with 2-aminothiazole, yielding the product with a melting point of 233–237°C.

Alternative Methods: Coupling Agents and Microwave Assistance

While less common, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been explored. Indole-3-glyoxylic acid (6) is activated with EDC and hydroxybenzotriazole (HOBt) before coupling with 4-fluorobenzylamine. This method avoids oxalyl chloride’s harsh conditions but requires longer reaction times (12–24 hours) and offers comparable yields (65–70%).

Microwave-Assisted Synthesis:

Recent advancements include microwave irradiation to accelerate the amidation step. A 2017 study demonstrated a 20-minute reaction at 100°C, achieving 78% yield with reduced side products.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Polar aprotic solvents (e.g., DMF, THF) enhance the solubility of intermediates but may necessitate higher temperatures for activation.

- Low temperatures (0–5°C) during oxalyl chloride addition prevent indole decomposition.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC: >98% purity under reverse-phase conditions (C18 column, acetonitrile/water).

- Stability: Stable at −20°C for 6 months; degrades upon prolonged exposure to light.

Applications and Biological Relevance

Antitumor Activity

Patent WO2002008225A1 highlights the compound’s efficacy against solid tumors, particularly colon cancer, with IC₅₀ values <1 µM.

Cannabinoid Receptor Ligand Activity

Fluorinated derivatives exhibit high affinity for CB₂ receptors (Kᵢ = 6.2 nM), suggesting potential in neuroinflammation therapy.

Q & A

Q. What are the standard synthetic routes for N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide?

The synthesis typically involves multi-step organic reactions, including:

- Acylation : Coupling indole-3-glyoxylic acid derivatives with 4-fluoroaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Condensation : Reacting pre-functionalized indole intermediates with fluorophenyl acetamide precursors under reflux conditions in ethanol or tetrahydrofuran (THF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. How is the compound characterized post-synthesis?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of fluorophenyl (δ 7.2–7.4 ppm) and indole (δ 10.8 ppm for NH) moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 296.296 (CHFNO) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The α-ketoamide group may exhibit keto-enol tautomerism, leading to split peaks. Use variable-temperature NMR to stabilize tautomers and assign signals accurately .

- Impurity Interference : Trace solvents (e.g., DMF) or byproducts can mimic molecular ions in MS. Employ preparative HPLC (C18 column, acetonitrile/water gradient) for purification .

- Crystallographic Ambiguity : If X-ray data conflicts with computational models, refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Solvent Optimization : Replace DCM with DMF to enhance solubility of intermediates, improving yields from ~60% to >85% .

- Catalyst Screening : Use 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in acylation steps to reduce reaction time .

- Temperature Control : Maintain reflux at 80°C for condensation steps to minimize side reactions (e.g., indole ring oxidation) .

Q. How does this compound interact with biological targets?

Mechanistic insights include:

- Enzyme Inhibition : The α-ketoamide group chelates metal ions (e.g., Zn) in metalloproteases, inhibiting enzymes like matrix metalloproteinase-9 (MMP-9) at IC ≈ 2.5 µM .

- Receptor Binding : Fluorophenyl and indole groups form π-π interactions with hydrophobic pockets of serotonin receptors (5-HT), validated via molecular docking studies .

- Cellular Uptake : LogP ~2.1 (calculated) suggests moderate permeability, but fluorination enhances bioavailability in in vitro assays (Caco-2 permeability >5 × 10 cm/s) .

Q. How can computational modeling predict the compound’s 3D conformation and target interactions?

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .

- QSAR Models : Train models using indole derivatives’ bioactivity data to predict IC values for new analogs .

Q. How should researchers validate conflicting reports on the compound’s biological activity?

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., MCF-7, HepG2) to confirm anticancer activity (EC variability ±10%) .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to rule out nonspecific inhibition .

- Metabolite Analysis : LC-MS/MS identifies degradation products (e.g., hydrolyzed amide bonds) that may skew activity data .

Methodological Considerations

Q. Table 1: Key Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.